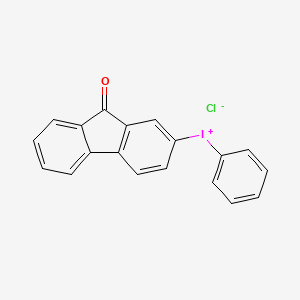
(9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride: is a chemical compound that belongs to the class of organoiodine compounds It is characterized by the presence of a fluorenone moiety and a phenyl group attached to an iodanium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride typically involves the reaction of 9-fluorenone with iodobenzene dichloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodanium ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: In medicine, this compound is being explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride involves its ability to act as an electrophile, facilitating various chemical reactions. The iodanium ion is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in both synthetic and biological applications to achieve desired outcomes.
Vergleich Mit ähnlichen Verbindungen
- (9-Oxo-9H-fluoren-2-YL)(phenyl)iodonium chloride
- (9-Oxo-9H-fluoren-2-YL)(phenyl)iodonium bromide
- (9-Oxo-9H-fluoren-2-YL)(phenyl)iodonium fluoride
Uniqueness: (9-Oxo-9H-fluoren-2-YL)(phenyl)iodanium chloride is unique due to its specific combination of a fluorenone moiety and a phenyl group attached to an iodanium ion. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
321659-43-2 |
|---|---|
Molekularformel |
C19H12ClIO |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
(9-oxofluoren-2-yl)-phenyliodanium;chloride |
InChI |
InChI=1S/C19H12IO.ClH/c21-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)20-13-6-2-1-3-7-13;/h1-12H;1H/q+1;/p-1 |
InChI-Schlüssel |
WYFFYDZUAKEIMB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[I+]C2=CC3=C(C=C2)C4=CC=CC=C4C3=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)


![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
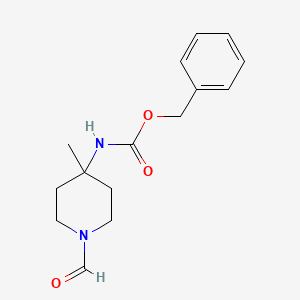
![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)
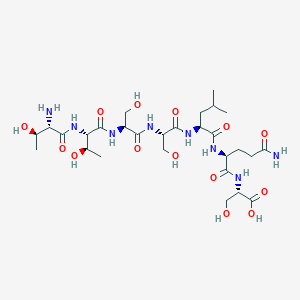
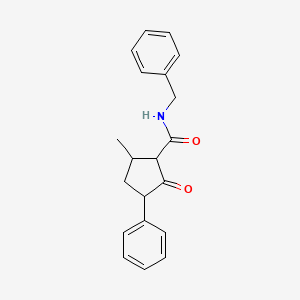
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl-](/img/structure/B12592391.png)
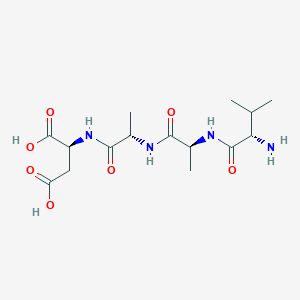
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)
